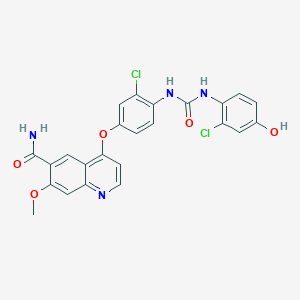![molecular formula C18H13N3O2S2 B12928113 2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline CAS No. 52979-00-7](/img/structure/B12928113.png)
2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group, a naphthalen-2-ylsulfonyl group, and a thione group attached to the quinazoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the naphthalen-2-ylsulfonyl group and the thione group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group and the naphthalen-2-ylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-Amino-6-(phenylsulfonyl)quinazoline-4(1H)-thione
- 2-Amino-6-(benzylsulfonyl)quinazoline-4(1H)-thione
- 2-Amino-6-(methylsulfonyl)quinazoline-4(1H)-thione
Comparison: Compared to its analogs, 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazoline-4(1H)-thione is unique due to the presence of the naphthalen-2-ylsulfonyl group, which imparts distinct steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
52979-00-7 |
|---|---|
Formule moléculaire |
C18H13N3O2S2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-amino-6-naphthalen-2-ylsulfonyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C18H13N3O2S2/c19-18-20-16-8-7-14(10-15(16)17(24)21-18)25(22,23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,24) |
Clé InChI |
VIMUUMAJCABKSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)NC(=NC4=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



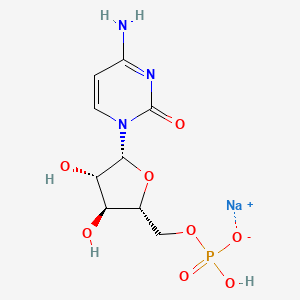


![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
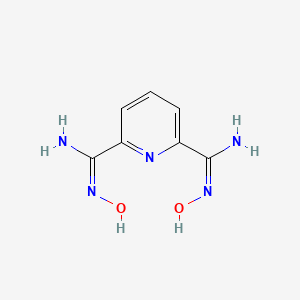
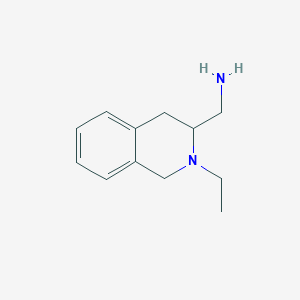
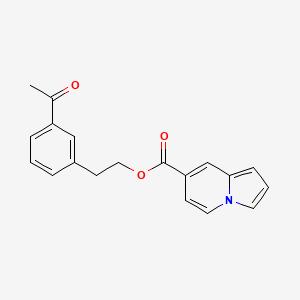
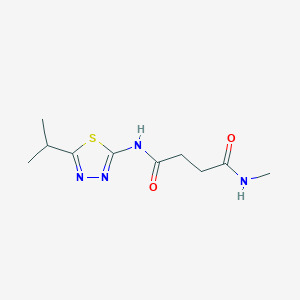
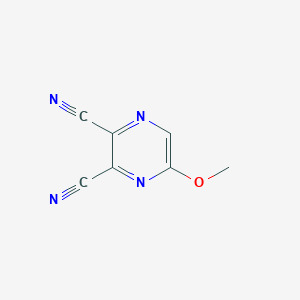
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)

